molecular formula C18H21F3N4O2 B2801661 2-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2198914-02-0

2-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine

Cat. No.: B2801661
CAS No.: 2198914-02-0
M. Wt: 382.387
InChI Key: FZDUYMWHRFFRLY-UHFFFAOYSA-N
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Description

2-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine (CAS 2198914-02-0) is a chemical compound with a molecular formula of C18H21F3N4O2 and a molecular weight of 382.4 g/mol . This molecule features a complex structure that incorporates a 1,3-dimethyl-1H-pyrazole moiety linked via a carbonyl group to a piperidine ring, which is further connected to a 6-(trifluoromethyl)pyridine group through a methoxyether linker . This specific architecture, particularly the presence of the trifluoromethyl group, is often sought after in medicinal chemistry and drug discovery for its potential to influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The compound is offered in various quantities to suit your research needs, with availability from 1mg to 100mg . This product is intended for non-human research applications only. It is not intended for therapeutic, diagnostic, or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

(2,5-dimethylpyrazol-3-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O2/c1-12-10-14(24(2)23-12)17(26)25-8-6-13(7-9-25)11-27-16-5-3-4-15(22-16)18(19,20)21/h3-5,10,13H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDUYMWHRFFRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is a novel organic molecule that has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Formula

  • Molecular Formula : C18H23F3N4O2
  • Molecular Weight : 394.39 g/mol

Structural Features

The compound features:

  • A pyrazole ring that is known for its biological activity.
  • A piperidine moiety which contributes to its pharmacological properties.
  • A trifluoromethyl group that enhances lipophilicity and metabolic stability.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound is believed to inhibit cell proliferation in various cancer cell lines, including breast (MDA-MB-231) and lung cancers. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis and inhibit tumor growth by modulating key signaling pathways related to cancer progression .

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or proliferation.
  • Receptor Modulation : Interaction with cellular receptors that regulate cell survival and apoptosis pathways.

Other Biological Activities

In addition to anticancer effects, pyrazole derivatives have shown:

  • Anti-inflammatory Activity : Some studies report that pyrazole compounds can reduce inflammation markers such as TNF-α and IL-6, indicating potential use in treating inflammatory diseases .
  • Antimicrobial Properties : Certain pyrazole derivatives have demonstrated antimicrobial activity against various bacterial strains, suggesting their potential as antibiotic agents .

Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of several pyrazole derivatives, including the target compound, on breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, with enhanced effects when combined with standard chemotherapeutics like doxorubicin. The combination index method indicated a synergistic effect, enhancing the overall cytotoxicity against resistant cancer cell lines .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. Compounds were tested for their ability to inhibit pro-inflammatory cytokines in vitro. The results indicated that several compounds exhibited up to 85% inhibition of TNF-α production at concentrations comparable to traditional anti-inflammatory drugs like dexamethasone .

Research Findings Summary

Biological ActivityObservations
AnticancerSignificant cytotoxicity against MDA-MB-231 cells; potential synergistic effects with doxorubicin.
Anti-inflammatoryUp to 85% inhibition of TNF-α; comparable efficacy to dexamethasone.
AntimicrobialEffective against various bacterial strains; promising candidates for antibiotic development.

Scientific Research Applications

Structural Characteristics

The compound features a trifluoromethyl group, which is known to enhance the pharmacokinetic properties of drugs. The presence of the piperidine and pyrazole moieties contributes to its biological activity by potentially interacting with various biological targets.

Medicinal Chemistry

  • Anticancer Activity : Research has indicated that compounds containing trifluoromethyl groups exhibit significant anticancer properties. The incorporation of the piperidine and pyrazole rings may enhance the selectivity and efficacy of these compounds against cancer cell lines.
  • Neurological Disorders : The piperidine structure is often associated with neuroactive properties. Compounds similar to this one have been investigated for their potential in treating neurological disorders such as Alzheimer's disease and schizophrenia.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, making them candidates for further investigation as potential antibacterial or antifungal agents.

Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated a series of trifluoromethyl-substituted piperidine derivatives for their anticancer activity. The results showed promising cytotoxic effects against various cancer cell lines, indicating that modifications to the piperidine structure can significantly enhance biological activity .

Neurological Studies

In a recent investigation into neuroprotective agents, compounds similar to 2-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine were assessed for their ability to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease. The findings suggested that these compounds could serve as lead candidates for developing new treatments .

Antimicrobial Activity

Research focusing on the antimicrobial properties of piperidine derivatives highlighted that specific modifications can lead to enhanced efficacy against bacterial strains resistant to conventional antibiotics. This underscores the potential of this compound class in addressing pressing public health challenges .

Table 1: Summary of Biological Activities

Activity TypeCompound ClassReferences
AnticancerTrifluoromethyl-piperidine derivatives
NeuroprotectivePiperidine derivatives
AntimicrobialPiperidine-based compounds

Table 2: Structural Features and Their Implications

Structural FeatureImplication
Trifluoromethyl GroupEnhanced pharmacokinetics
Piperidine RingNeuroactive potential
Pyrazole MoietyPotential anticancer activity

Comparison with Similar Compounds

Structural Analogs and Key Features

The following table summarizes structurally related compounds and their properties:

Compound Name/ID Key Substituents/Features Application/Use Source
Target Compound 6-(Trifluoromethyl)pyridine, 2-methoxy-piperidin-4-ylmethyl, 1,3-dimethylpyrazole-5-carbonyl Unknown (structural analysis inferred) N/A
Compound 74 Piperidin-4-yl, 6-(trifluoromethyl)pyridine, benzimidazole Malaria drug repositioning
Goxalapladib Piperidinyl, trifluoromethyl biphenyl, naphthyridine Atherosclerosis treatment
Fipronil Pyrazole, trifluoromethyl, sulfinyl Pesticide
2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine Simplified core: piperidine attached directly to pyridine Intermediate in synthesis

Functional Group Analysis

  • Trifluoromethyl Group : Common in all listed compounds, this group enhances metabolic stability and bioavailability by resisting oxidative degradation .
  • Piperidine Ring : Present in the target compound, Goxalapladib, and Compound 74, it improves solubility and membrane permeability. In Goxalapladib, the piperidine is part of a larger acetamide structure targeting lipid metabolism .
  • Pyrazole Motif : The target compound’s 1,3-dimethylpyrazole contrasts with fipronil’s chlorophenyl-substituted pyrazole. Pyrazole derivatives are prevalent in agrochemicals (e.g., fipronil) due to their insecticidal activity .

Pharmacological and Physicochemical Comparisons

  • Bioavailability : The target compound’s methoxy linker may enhance conformational flexibility compared to direct piperidine-pyridine bonds in simpler analogs like 2-(piperidin-4-yl)-5-(trifluoromethyl)pyridine .
  • Target Specificity : Compound 74’s benzimidazole moiety likely interacts with malaria parasite targets (e.g., Plasmodium kinases), whereas the target compound’s pyrazole carbonyl group could modulate enzyme inhibition (e.g., cytochrome P450) .
  • Lipophilicity : Goxalapladib’s biphenyl and naphthyridine groups increase lipophilicity, favoring blood-brain barrier penetration, whereas the target compound’s pyridine-pyrazole system may limit CNS activity .

Research Findings and Implications

Metabolic Stability : Trifluoromethyl groups in fipronil and Compound 74 reduce metabolic clearance, a trait likely shared by the target compound .

Synthetic Utility : 2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine () serves as a precursor for complex molecules, suggesting the target compound could be synthesized via similar piperidine-functionalization routes .

Divergent Applications : While fipronil and Goxalapladib are optimized for agrochemical and pharmaceutical uses, respectively, the target compound’s hybrid structure may bridge these domains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?

  • Methodology : The compound’s synthesis involves multi-step organic reactions. Key steps include:

  • Suzuki-Miyaura cross-coupling for introducing the trifluoromethylpyridine moiety (analogous to methods in ).
  • Piperidine functionalization via nucleophilic substitution or carbonyl coupling (similar to pyrazole-piperidine derivatives in ).
  • Purification : Use preparative HPLC with a C18 column and gradient elution (0.1% TFA in water/acetonitrile) to achieve >95% purity. Validate purity via LC-MS and ¹H/¹³C NMR (as described in for pyrazole derivatives).
    • Critical Parameters : Monitor reaction temperature (70–100°C) and solvent choice (DMF or THF) to avoid side-product formation .

Q. How can researchers characterize the compound’s solubility and stability under experimental conditions?

  • Methodology :

  • Solubility : Test in DMSO (primary solvent) and aqueous buffers (pH 4–8) using UV-Vis spectroscopy (λ = 254 nm). For example, highlights trifluoromethylpyridine derivatives’ solubility challenges, requiring co-solvents like PEG-400.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust pH to 6.5 (using ammonium acetate buffer, as in ) to enhance hydrolytic stability of the pyrazole-carbonyl group .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology : Prioritize assays based on structural analogs:

  • Enzyme inhibition : Test against kinases or phosphatases (IC₅₀ determination via fluorescence polarization).
  • Cellular assays : Use HEK293 or HeLa cells for cytotoxicity (MTT assay) and target engagement (e.g., Western blot for downstream signaling proteins).
  • Reference ’s approach for pyridine-piperidine analogs, which emphasizes dose-response curves and negative controls .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodology :

  • Core modifications : Synthesize analogs with variations in the pyrazole (e.g., 1,3-dimethyl vs. 1-ethyl-3-methoxy) and piperidine (e.g., spirocyclic vs. linear) groups (see for scaffold diversification strategies).
  • Bioisosteric replacement : Replace the trifluoromethyl group with chlorodifluoromethoxy or pentafluorosulfanyl to modulate lipophilicity (refer to ’s trifluoromethoxybenzoyl analogs).
    • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with target binding affinity. Tabulate results as:
AnalogSubstituent (R)IC₅₀ (nM)LogP
Parent-CF₃1502.8
A-OCH₂CF₃903.1
B-Cl3202.5

Q. What experimental designs are robust for resolving contradictions in bioactivity data across studies?

  • Methodology :

  • Controlled variables : Standardize cell lines, serum concentration (e.g., 10% FBS vs. serum-free), and incubation time (24–72 hours). ’s split-split plot design can isolate confounding factors (e.g., harvest season effects in plant studies, adapted for cell-based assays).
  • Meta-analysis : Apply statistical tools (e.g., RevMan) to aggregate data from multiple studies, weighting results by sample size and assay precision. Address heterogeneity via subgroup analysis (e.g., separating kinase vs. phosphatase targets) .

Q. How can environmental fate and ecotoxicological risks be assessed for this compound?

  • Methodology :

  • Degradation studies : Use LC-MS/MS to track hydrolysis (pH 7.4 buffer) and photolysis (UV light, 254 nm) products. ’s framework for abiotic/biotic transformations is applicable.
  • Ecotoxicology : Test acute toxicity in Daphnia magna (48-hour LC₅₀) and algae (72-hour growth inhibition). Compute predicted no-effect concentrations (PNECs) using ECOSAR v2.0 .

Q. What computational strategies predict metabolic pathways and potential toxicity?

  • Methodology :

  • In silico metabolism : Use GLORY (Gradient-boosted Metabolism Prediction) to identify likely Phase I/II metabolites. Cross-validate with in vitro microsomal assays (human liver microsomes + NADPH).
  • Toxicity prediction : Apply Derek Nexus for structural alerts (e.g., reactive piperidine intermediates) and ProTox-II for organ-specific toxicity .

Methodological Notes for Data Interpretation

  • Contradictory solubility data : Reconcile discrepancies by standardizing solvent purity (HPLC-grade) and temperature (25°C ± 1°C) across labs (see ’s quality control protocols).
  • Bioactivity variability : Validate assay reproducibility via inter-lab studies (n ≥ 3 independent replicates) and positive controls (e.g., staurosporine for kinase inhibition) .

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